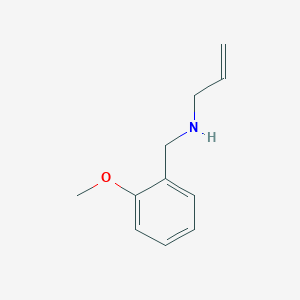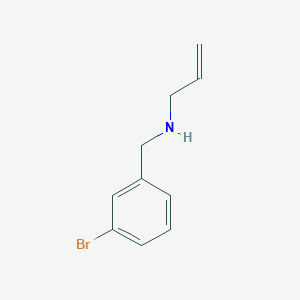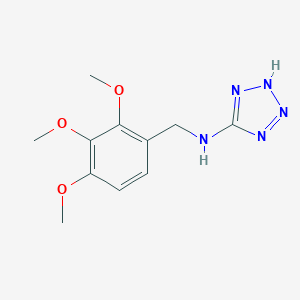![molecular formula C12H17N5S2 B494818 N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B494818.png)
N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a compound that features a tetrazole ring, a thioether linkage, and a benzylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a nitrile with sodium azide under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting the tetrazole with an appropriate thiol compound under basic conditions.
Benzylamine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzylamine derivatives.
科学研究应用
Chemistry
Biology
Antimicrobial Activity: The tetrazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Medicine
Drug Development: The compound’s structure allows it to mimic carboxylic acids, making it useful in the design of drugs that target specific enzymes or receptors.
Industry
作用机制
The mechanism of action of N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups . This binding can inhibit the activity of the target enzyme or receptor, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
1-methyl-1H-tetrazole-5-thiol: Similar in structure but lacks the benzylamine moiety.
4-(methylthio)benzylamine: Similar in structure but lacks the tetrazole ring.
Uniqueness
The uniqueness of N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine lies in its combination of a tetrazole ring, a thioether linkage, and a benzylamine moiety. This combination imparts unique chemical and biological properties to the compound, making it a versatile candidate for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C12H17N5S2 |
|---|---|
分子量 |
295.4g/mol |
IUPAC 名称 |
N-[(4-methylsulfanylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H17N5S2/c1-17-12(14-15-16-17)19-8-7-13-9-10-3-5-11(18-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
InChI 键 |
ZKNOYIUPIAJWSJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)SC |
规范 SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cinnamyl-N-[2-(4-fluorophenyl)ethyl]amine](/img/structure/B494735.png)

![1,2,5-Oxadiazole-3-carboxamide, 4-amino-N-[2-[(4-pyridinylmethyl)amino]ethyl]-](/img/structure/B494739.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B494742.png)
![N-allyl-N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]amine](/img/structure/B494743.png)
![4-amino-N-[2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494746.png)
![2-{2-bromo-6-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B494749.png)
![4-amino-N-[2-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494750.png)
![4-amino-N-[2-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494752.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494754.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494755.png)
![4-amino-N-(2-{[2-(benzyloxy)-5-bromobenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494756.png)
